molecular formula C11H9IN2O2 B12883947 N-(3-Iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 61643-44-5

N-(3-Iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B12883947
CAS No.: 61643-44-5
M. Wt: 328.11 g/mol
InChI Key: MXZYTNVZQIFBQG-UHFFFAOYSA-N
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Description

N-(3-Iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide: is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an iodophenyl group attached to the oxazole ring, which imparts unique chemical and physical properties

Preparation Methods

The synthesis of N-(3-Iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-iodoaniline and 5-methyl-1,2-oxazole-4-carboxylic acid.

    Coupling Reaction: The 3-iodoaniline is coupled with 5-methyl-1,2-oxazole-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the reaction conditions and optimizing the use of reagents and solvents to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-(3-Iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the oxazole ring can be oxidized to form oxazolone derivatives.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(3-Iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The iodophenyl group may facilitate binding to target proteins or enzymes, while the oxazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

N-(3-Iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(3-Iodophenyl)-4-biphenylcarboxamide: This compound has a similar iodophenyl group but differs in the core structure, which is a biphenyl instead of an oxazole ring.

    N-(4-Cyano-3-iodophenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide: This compound contains additional functional groups like cyano and hydroxy groups, which may impart different chemical and biological properties.

Properties

CAS No.

61643-44-5

Molecular Formula

C11H9IN2O2

Molecular Weight

328.11 g/mol

IUPAC Name

N-(3-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C11H9IN2O2/c1-7-10(6-13-16-7)11(15)14-9-4-2-3-8(12)5-9/h2-6H,1H3,(H,14,15)

InChI Key

MXZYTNVZQIFBQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)I

Origin of Product

United States

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